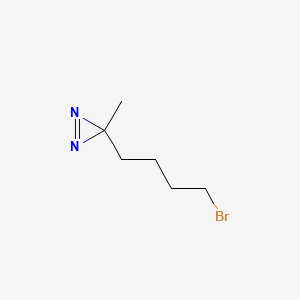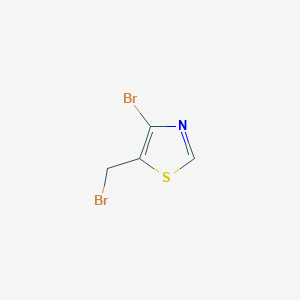
4-Bromo-5-(bromomethyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(bromomethyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the thiazole ring and the other to a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(bromomethyl)thiazole typically involves the bromination of 5-methylthiazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions: 4-Bromo-5-(bromomethyl)thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 5-methylthiazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 5-methylthiazole.
科学的研究の応用
4-Bromo-5-(bromomethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-Bromo-5-(bromomethyl)thiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering biochemical pathways. The presence of bromine atoms can enhance the compound’s reactivity, facilitating its interaction with target molecules.
類似化合物との比較
5-Bromothiazole: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
4-(Bromomethyl)thiazole: Similar structure but lacks the additional bromine atom on the ring.
2-Bromo-5-(bromomethyl)thiazole: Different bromination pattern, leading to distinct reactivity and applications.
Uniqueness: 4-Bromo-5-(bromomethyl)thiazole’s dual bromination provides unique reactivity, making it a versatile intermediate for various chemical transformations. Its structure allows for selective modifications, enhancing its utility in synthetic chemistry and research applications.
特性
分子式 |
C4H3Br2NS |
|---|---|
分子量 |
256.95 g/mol |
IUPAC名 |
4-bromo-5-(bromomethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3Br2NS/c5-1-3-4(6)7-2-8-3/h2H,1H2 |
InChIキー |
ZGENVPIDMFBEBJ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(S1)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
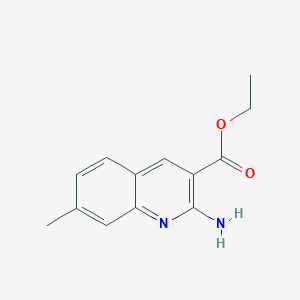

![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
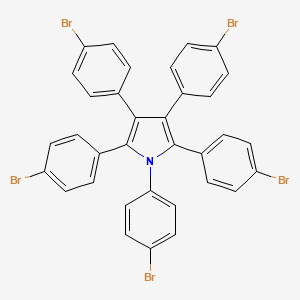
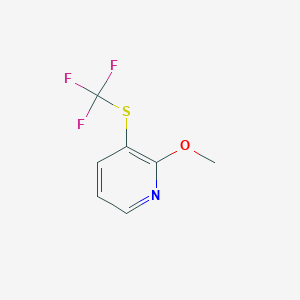
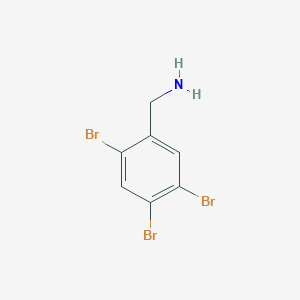
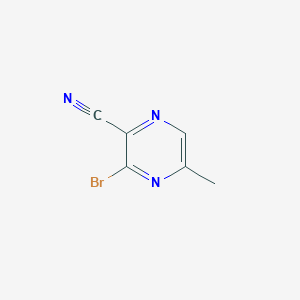
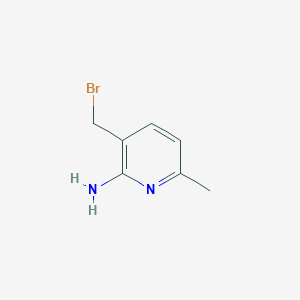
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
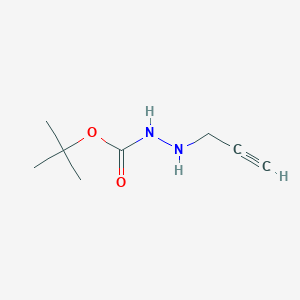
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
